
Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide is a chemical compound used for proteomics research . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of this compound is C16H22N2O7, with a molecular weight of 354.36 . The structure is characterized by a pyrrolidine ring, which allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The reaction conditions and the influence of steric factors on biological activity are important considerations in the chemical reactions involving this compound .Scientific Research Applications
Synthesis Techniques and Applications
Convenient Synthesis Methods : A method for converting carboxy groups to 4,6-dimethoxy-1,3,5-triazines, applied to N-benzylpyroglutamic acids, demonstrates a convenient approach for preparing antifungal agents. This method signifies the potential of pyrrolidine derivatives in synthesizing biologically active molecules (Oudir, Rigo, Hénichart, & Gautret, 2006).
Redox-Annulations : The redox-annulation of cyclic amines like pyrrolidine with α,β-unsaturated carbonyl compounds highlights a pathway for creating ring-fused pyrrolines, which can be further oxidized or reduced. This process outlines a versatile synthetic route for accessing structurally diverse pyrrolidine derivatives (Kang, Richers, Sawicki, & Seidel, 2015).
Hydrogen-Bonded Co-Crystals : The study of benzoic acid–pyrrolidin-1-ium-2-carboxylate co-crystals demonstrates the structural versatility and potential for creating non-centrosymmetric crystal structures. This research could have implications for the design of new materials with specific optical properties (Chesna, Cox, Basso, & Benedict, 2017).
Stereocontrolled Synthesis : The creation of conformationally restricted analogs of pregabalin via stereoselective alkylation showcases the application of pyrrolidine derivatives in medicinal chemistry, particularly in designing new therapeutic agents (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003).
Mechanism of Action
While the specific mechanism of action for Pyrrolidine-2-carboxylic acid 3,4-dimethoxy-benzylamide is not explicitly mentioned in the search results, pyrrolidine derivatives are known to have diverse biological activities. They can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Future Directions
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-6-5-10(8-13(12)19-2)9-16-14(17)11-4-3-7-15-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKGZYHZANRZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCCN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-Methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2564901.png)
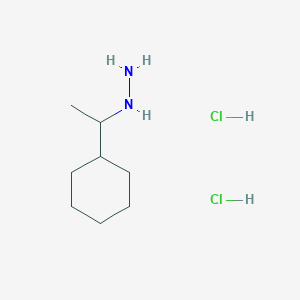
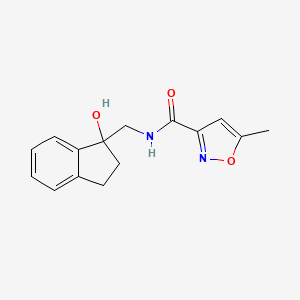
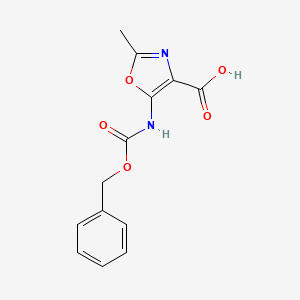



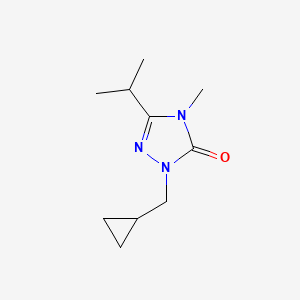
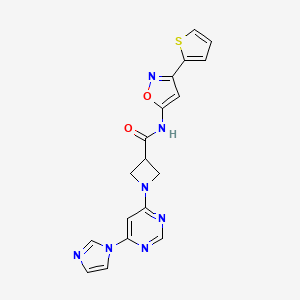
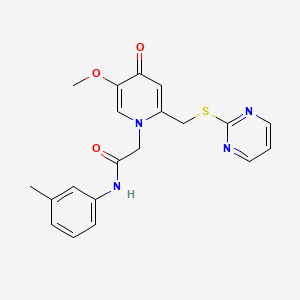

![4-[(4-morpholin-4-ylsulfonylphenyl)sulfonylamino]butanoic Acid](/img/structure/B2564920.png)
![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2564921.png)
